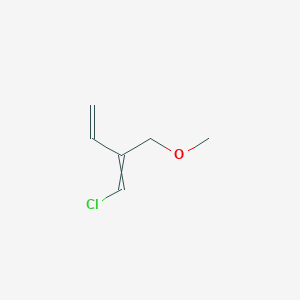

1-Chloro-2-(methoxymethyl)buta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

55159-56-3 |

|---|---|

Molecular Formula |

C6H9ClO |

Molecular Weight |

132.59 g/mol |

IUPAC Name |

1-chloro-2-(methoxymethyl)buta-1,3-diene |

InChI |

InChI=1S/C6H9ClO/c1-3-6(4-7)5-8-2/h3-4H,1,5H2,2H3 |

InChI Key |

ZSTYMNKJNULQGE-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=CCl)C=C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Chloro 2 Methoxymethyl Buta 1,3 Diene

Cycloaddition Reactions: Diels-Alder and Hetero-Diels-Alder Chemistry

1-Chloro-2-(methoxymethyl)buta-1,3-diene is a substituted diene that participates in [4+2] cycloaddition reactions, a class of reactions famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This type of reaction involves the combination of a conjugated diene (a molecule with two alternating double bonds) with a dienophile (a molecule with a double or triple bond) to form a six-membered ring. masterorganicchemistry.com The reaction is a powerful tool in organic synthesis for constructing complex cyclic molecules with high stereocontrol. wikipedia.orgillinois.edu A variation of this process, the hetero-Diels-Alder reaction, involves dienes or dienophiles containing a heteroatom, such as oxygen or nitrogen, leading to the formation of heterocyclic rings. wikipedia.orgsigmaaldrich.com

The reactivity of substituted butadienes in Diels-Alder reactions is influenced by the electronic nature and steric bulk of their substituents. wikipedia.org For instance, 1-alkoxy-1-amino-1,3-butadienes have been shown to be highly reactive dienes that undergo cycloadditions with various electron-deficient dienophiles under mild conditions, yielding cycloadducts with excellent regioselectivity. nih.gov These reactions provide a direct route to functionalized cyclohexenones and dihydropyran-2-ones. nih.gov

Normal and Inverse Electron Demand Diels-Alder Reactions

The Diels-Alder reaction can be categorized based on the electronic requirements of the diene and dienophile. In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and reacts with an electron-poor dienophile. Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. The substituents on the diene and dienophile determine which of these pathways is favored. libretexts.org

Regioselectivity and Stereoselectivity in Cycloadditions

The substituents on both the diene and the dienophile control the regioselectivity (the orientation of addition) and stereoselectivity (the three-dimensional arrangement of atoms in the product) of the Diels-Alder reaction. wikipedia.org For unsymmetrical dienes and dienophiles, two different regioisomeric products can be formed. The observed regioselectivity is often governed by the electronic effects of the substituents.

Stereoselectivity in the Diels-Alder reaction typically results in a syn addition to the dienophile, meaning the substituents on the dienophile retain their relative stereochemistry in the product. elte.hu Furthermore, the "endo rule" often predicts the major stereoisomer in reactions involving cyclic dienophiles. This rule states that the substituents of the dienophile tend to orient themselves towards the developing pi-system of the diene in the transition state, leading to the endo product. libretexts.org However, the degree of endo-exo stereoselectivity can be influenced by factors such as steric hindrance and catalytic conditions. libretexts.orgnih.gov The stereoselective synthesis of substituted 1,3-dienes is crucial as the stereochemistry of the diene influences the outcome of subsequent transformations. nih.gov

Catalytic Effects on Diels-Alder Reactivity

Lewis acids are frequently employed as catalysts to accelerate Diels-Alder reactions and enhance their selectivity. mdpi.com By coordinating to the dienophile, a Lewis acid lowers the energy of its LUMO, thereby reducing the HOMO-LUMO energy gap and increasing the reaction rate. illinois.edulibretexts.org This catalytic effect is particularly pronounced in reactions involving dienophiles with carbonyl groups.

Various chiral Lewis acids have been developed to achieve enantioselective Diels-Alder reactions, where one enantiomer of the product is formed preferentially. rsc.org For example, chiral copper(II) bis(oxazoline) complexes have been shown to effectively catalyze the reaction between N-acryloyl oxazolidinones and 1-hydrazinodienes with high stereoselectivity. nih.gov Similarly, chiral oxazaborolidine−aluminum bromide complexes and cationic oxazaborolidine catalysts have demonstrated broad applicability in promoting enantioselective cycloadditions. sigmaaldrich.comharvard.edu The choice of catalyst and reaction conditions can significantly influence both the yield and the stereochemical outcome of the cycloaddition. nih.gov

| Catalyst Type | Common Examples | Effect on Reaction | Reference |

|---|---|---|---|

| Generic Lewis Acids | BF3, AlCl3, Et2AlCl | Increases reaction rate, can improve selectivity | nih.govmdpi.com |

| Chiral Copper(II) Complexes | Copper(II) bis(oxazoline) | Catalyzes enantioselective reactions with high exo-selectivity | nih.gov |

| Chiral Oxazaborolidines | Corey's CBS catalyst derivatives | Promotes enantioselective reactions, typically >90% ee | harvard.edu |

| Chiral Dirhodium(II) Carboxamidates | Rh2(S-BPTPI)4 | Catalyzes enantioselective hetero-Diels-Alder reactions | rsc.org |

Nucleophilic Substitution and Addition Reactions of the Dienyl Chloride

The presence of a chlorine atom on the diene backbone introduces the possibility of nucleophilic substitution or addition reactions. As a vinylic chloride, the chlorine atom in this compound is generally less reactive towards nucleophilic substitution than an alkyl chloride due to the increased strength of the sp² C-Cl bond. However, the conjugated system can influence its reactivity.

Electrophilic Additions to the Buta-1,3-diene System

The conjugated diene structure of this compound makes it susceptible to electrophilic attack. The reaction with electrophiles can lead to the formation of a mixture of products, primarily through 1,2- and 1,4-addition pathways. The distribution of these products is governed by the reaction conditions, specifically temperature, which dictates whether the reaction is under kinetic or thermodynamic control.

1,2- versus 1,4-Addition Pathways

Electrophilic addition to a conjugated diene, such as this compound, is initiated by the attack of an electrophile on one of the double bonds. This initial step results in the formation of a resonance-stabilized allylic carbocation. libretexts.orgchegg.com The positive charge in this intermediate is delocalized over two carbon atoms. libretexts.orgpearson.com The subsequent attack by a nucleophile can occur at either of these positively charged centers, leading to the formation of two primary products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org

In the case of an unsymmetrical diene like this compound, the initial protonation will favor the formation of the more stable carbocation. The subsequent nucleophilic attack at the two resonance positions of the allylic carbocation will yield the 1,2- and 1,4-addition products.

Table 1: Potential Products of Electrophilic Addition to this compound

| Addition Pathway | Product Structure |

|---|---|

| 1,2-Addition | Product resulting from nucleophilic attack at the carbon adjacent to the initially protonated carbon. |

Kinetic and Thermodynamic Control of Product Formation

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature. libretexts.orgpressbooks.pub This phenomenon is a classic example of kinetic versus thermodynamic control of a chemical reaction. libretexts.orgmasterorganicchemistry.com

At lower temperatures, the reaction is under kinetic control, meaning the product that is formed faster will predominate. chadsprep.comscribd.com The 1,2-addition product is typically the kinetic product because the activation energy for its formation is lower. libretexts.org This is often attributed to the proximity of the nucleophile to the adjacent carbon in the carbocation intermediate.

At higher temperatures, the reaction is under thermodynamic control, and the more stable product will be the major product. chadsprep.comscribd.com The 1,4-addition product is generally the thermodynamic product because it often results in a more substituted, and thus more stable, double bond. libretexts.org Under these conditions, the initially formed kinetic product can revert to the carbocation intermediate, allowing for the eventual formation of the more stable thermodynamic product. masterorganicchemistry.com

For example, the addition of HBr to 1,3-butadiene (B125203) at 0°C yields a majority of the 1,2-adduct, while the same reaction at 40°C yields a majority of the 1,4-adduct. libretexts.orgpressbooks.pub

Table 2: Influence of Temperature on Product Distribution in Electrophilic Addition

| Control Type | Reaction Conditions | Major Product | Rationale |

|---|---|---|---|

| Kinetic Control | Low temperature, short reaction time | 1,2-Addition Product | Lower activation energy for formation. libretexts.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon bonds and facilitating structural rearrangements.

Cross-Coupling Reactions and C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental for C-C bond formation in organic synthesis. eie.grmdpi.com The vinyl chloride moiety in this compound can serve as an electrophilic partner in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. mdpi.com These reactions typically employ palladium or nickel catalysts to couple the vinyl chloride with organoboron, organotin, or terminal alkyne nucleophiles, respectively. nih.govresearchgate.net

These transformations are valuable for synthesizing more complex molecular architectures from the relatively simple diene starting material. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner | Catalyst | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium complex | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Stille | Organotin compound | Palladium complex | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

Olefin Metathesis and Isomerization Reactions

Olefin metathesis is a versatile reaction catalyzed by transition metal complexes, typically containing ruthenium or molybdenum, that allows for the redistribution of carbon-carbon double bonds. harvard.edu While this compound itself is a conjugated diene, it could potentially participate in cross-metathesis reactions with other olefins. However, isomerization of the diene under the reaction conditions could lead to the formation of different metathesis products. researchgate.netresearchgate.net

Transition metal hydrides, which can be formed under certain metathesis conditions, are known to catalyze the isomerization of olefins. researchgate.net This could lead to the migration of the double bonds within the buta-1,3-diene system, potentially resulting in a mixture of isomeric products.

Radical and Pericyclic Reactions

Beyond ionic and organometallic pathways, this compound can also undergo radical and pericyclic reactions, leading to a diverse array of products and molecular architectures.

Radical additions to conjugated dienes can also proceed via 1,2- and 1,4-pathways. For instance, the radical addition of HBr to 1,3-butadiene, initiated by peroxides, predominantly yields the 1,4-addition product. scribd.com This selectivity is attributed to the formation of a resonance-stabilized allylic radical intermediate. Similarly, the reaction of acetyl radicals with buta-1,3-diene has been studied to understand the kinetics of radical addition. rsc.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. meta-synthesis.comlibretexts.org The conjugated diene system of this compound makes it a suitable candidate for cycloaddition reactions, particularly the Diels-Alder reaction. yale.eduamazonaws.com In a [4+2] cycloaddition, the diene reacts with a dienophile to form a six-membered ring. ox.ac.uk The substituents on the diene, namely the chloro and methoxymethyl groups, will influence the regioselectivity and stereoselectivity of the Diels-Alder reaction.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-butadiene |

| 1-bromo-2-butene |

| 3-bromo-1-butene |

| 1-chloro-2-methylbuta-1,3-diene |

| 2-chloro-3-methylbuta-1,3-diene |

| 3-chloro-1-butene |

| 1-chloro-2-butene |

| 3-methylbutan-2-one |

| Carbon monoxide |

| Styrene |

| Chloroprene (B89495) |

| Toluene |

| Diethyldithiocarbamate |

| Hydrogen chloride |

| Triethylamine |

| Dimethylformamide |

| 2-methylpropene |

| 2-chloro-2-methylpropane |

| 1-chloro-2-methylpropane |

| 1,4-pentadiene |

| 2,4-dichloropentane |

| 3,4-dibromo-1-butene |

| 1,4-dibromo-2-butene |

| 2,4-hexadiene |

| 1,3,5-hexatriene |

| 1,3-cyclohexadiene |

| Cyclobutene |

| trans-cis-trans-2,4,6-Octatriene |

| trans-cis-cis-2,4,6-Octatriene |

| Cyclopentadiene |

| Maleic anhydride |

| 1-Methoxy-1,3-butadiene |

| Acrylonitrile |

| 3-methoxy-4-cyanocyclohexene |

| 3-methoxy-5-cyanocyclohexene |

| Vitamin D3 |

| Ethene |

| Cyclohexene (B86901) |

| 1,4-benzoquinone |

| Methyl eugenol |

| Benzyl eugenol |

| Estragole |

| Safrole |

| Norbornene |

| Diethyl diallylmalonate |

| 3-hydroxy pentadienyl cation |

| Divinyl ketone |

| cis-1,6-dideuterio-bicyclo[4.2.0]oct-2,7-diene |

| cis-3,8-dideuterio-isomer |

| trans-isomer |

| cis-3,4-dichlorocyclobutene |

| trans-3,4-dichlorocyclobutene |

| E,Z-1,3-cycloheptadiene |

Radical Addition Pathways to the Diene System

Radical additions to conjugated dienes are known to proceed via the formation of a resonance-stabilized allylic radical intermediate. pharmaguideline.comlumenlearning.comlibretexts.org The regioselectivity of the initial radical attack and the subsequent trapping of the allylic radical determine the final product distribution, typically a mixture of 1,2- and 1,4-addition products. pharmaguideline.com For this compound, the interplay between the electron-withdrawing chloro group at the C1 position and the electron-donating nature of the methoxymethyl group at the C2 position is expected to govern the stability of the possible allylic radical intermediates.

The initial addition of a radical species (R•) can occur at either the C1 or C4 position. Attack at C1 would lead to a resonance-stabilized allylic radical with the unpaired electron distributed between C2 and C4. Conversely, attack at C4 would generate an allylic radical with delocalization over C1, C2, and C3. The relative stability of these intermediates will dictate the predominant pathway.

The substituents on the diene play a crucial role in determining the stability of the radical intermediates. The methoxymethyl group at C2 is expected to stabilize an adjacent radical through resonance donation from the oxygen atom. The chloro group at C1 has competing inductive and resonance effects. While it is inductively electron-withdrawing, it can also donate a lone pair of electrons through resonance.

Considering these factors, the addition of a radical to the C4 position is likely to be favored, leading to an allylic radical intermediate that is stabilized by the methoxymethyl group at C2. Subsequent reaction of this intermediate with a radical scavenger can then occur at either C1 or C3, leading to the 1,4- and 1,2-addition products, respectively. In many cases of radical addition to conjugated dienes, the 1,4-adduct is the thermodynamically more stable product and is often formed in higher yield, particularly at higher temperatures. pharmaguideline.com

Table 1: Predicted Products of Radical Addition to this compound

| Type of Addition | Product Structure | Product Name |

| 1,2-Addition | Image of the 1,2-addition product | 4-Radical Adduct-1-chloro-2-(methoxymethyl)but-1-ene |

| 1,4-Addition | Image of the 1,4-addition product | 1-Radical Adduct-4-chloro-3-(methoxymethyl)but-2-ene |

Note: The table presents the predicted major products based on general principles of radical addition to substituted dienes. The actual product distribution may vary depending on the specific radical species and reaction conditions.

Rearrangement Processes

Substituted dienes can undergo various rearrangement reactions, often driven by the formation of more stable isomers. For this compound, allylic rearrangements are a plausible transformation. pharmaguideline.com An allylic rearrangement involves the migration of a double bond and a substituent.

In the context of this specific diene, a pharmaguideline.comnih.gov-suprafacial sigmatropic rearrangement could be envisioned, although such processes often require thermal or photochemical activation. A more likely scenario for rearrangement would be under acidic conditions, where protonation could lead to a stabilized carbocation, followed by the loss of a proton at a different position to yield an isomeric diene.

Furthermore, if the initial radical addition leads to an allylic halide, as in the 1,4-addition product, this product itself could be susceptible to nucleophilic substitution reactions that may proceed with or without an allylic rearrangement, depending on the reaction conditions and the nucleophile. pharmaguideline.com For instance, the reaction of an allylic chloride with a nucleophile can occur via either an S(_N)2 or an S(_N)2' mechanism, the latter resulting in a rearranged product.

Given the lack of specific experimental data, the potential for rearrangement remains a topic for further investigation. The presence of both a chloro and a methoxymethyl group could lead to complex reactivity, potentially opening up unique rearrangement pathways that are not observed in simpler diene systems.

In-depth Analysis of this compound Reveals Limited Published Applications

Extensive searches for the chemical compound “this compound” have revealed a significant lack of specific published data regarding its applications in synthetic chemistry. Despite the potential of substituted butadienes as versatile building blocks in organic synthesis, this particular compound does not appear to be widely utilized or documented in scientific literature for the construction of complex carbocyclic and heterocyclic frameworks, or in the synthesis of natural products and active pharmaceutical ingredients.

The expected reactivity of a 1,3-diene suggests its utility in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, for the stereoselective synthesis of cyclohexene derivatives. wikipedia.orglibretexts.org The substituents on the diene, a chloro group at the 1-position and a methoxymethyl group at the 2-position, would be anticipated to influence the regioselectivity and stereoselectivity of such reactions. However, no specific examples or detailed research findings involving this compound in this context could be located. General principles of stereoselective synthesis of 1,3-dienes and their subsequent cycloaddition reactions are well-established, but literature explicitly detailing these transformations for the specified compound is absent. nih.govnih.gov

Similarly, the generation of functionalized cyclopentane (B165970) systems can be achieved through various synthetic routes, including [3+2] cycloaddition reactions. researchgate.net While substituted dienes can sometimes be precursors to species that undergo such reactions, no documented methods show the application of this compound for this purpose.

In the realm of heterocyclic chemistry, dienes are crucial precursors. Hetero-Diels-Alder reactions, for instance, allow for the synthesis of six-membered heterocycles. wikipedia.org The formation of pyran-4-ones and related oxygen heterocycles often involves the reaction of a diene with a suitable dienophile containing an oxygen atom. researchgate.netresearchgate.netwisconsin.edu Likewise, nitrogen-containing ring systems can be accessed through aza-Diels-Alder reactions or other cyclization strategies involving dienes. nih.gov Nevertheless, a review of available data found no specific instances of this compound being used for the synthesis of these oxygen or nitrogen-containing heterocycles.

Finally, the 1,3-diene motif is a common structural feature in many natural products and active pharmaceutical ingredients, making dienes valuable intermediates in their total synthesis. nih.govrsc.orgresearchgate.netmdpi.com However, there is no evidence in the surveyed literature to suggest that this compound has been employed as a key building block in the synthesis of any specific natural product or pharmaceutical agent.

Applications of 1 Chloro 2 Methoxymethyl Buta 1,3 Diene As a Versatile Synthetic Building Block

Role in Natural Product and Active Pharmaceutical Ingredient Synthesis

Dienyl Chloride Motifs in Natural Products (e.g., Indiacen B)

While dienyl chloride motifs are present in various natural products, a direct link between "1-Chloro-2-(methoxymethyl)buta-1,3-diene" and the synthesis of Indiacen B could not be established. A review of the known synthetic routes to Indiacen B does not mention this particular diene as a precursor or intermediate. The total synthesis of Indiacen B has been accomplished through other methodologies, such as the Horner-Wadsworth-Emmons olefination of terminal conjugated enynes, followed by carboalumination, chlorination, and Vilsmeier-Haack formylation.

Strategic Incorporations into Bioactive Molecule Scaffolds

Similarly, the lack of information on "this compound" prevents any analysis of its strategic incorporation into bioactive molecule scaffolds. The reactivity and utility of a chemical compound in the synthesis of complex molecules can only be assessed once the compound itself has been synthesized and characterized. Without this fundamental information, any discussion of its potential applications would be purely speculative.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 1-Chloro-2-(methoxymethyl)buta-1,3-diene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum would provide information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) would be influenced by the electronegativity of the chlorine atom, the oxygen of the methoxymethyl group, and the anisotropic effects of the diene system. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, governed by the n+1 rule.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electron-withdrawing groups. For instance, the carbon atom bonded to the chlorine atom would be expected to appear at a characteristic downfield shift.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| =CH-Cl | 6.0 - 6.5 | Singlet or Doublet |

| =CH₂ (C4) | 5.0 - 5.5 | Two Doublets |

| -CH₂-O- | 4.0 - 4.5 | Singlet |

| -O-CH₃ | 3.3 - 3.8 | Singlet |

| =CH₂ (C3) | 5.0 - 5.5 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CHCl) | 125 - 135 |

| C2 (-C(CH₂OCH₃)=) | 135 - 145 |

| C3 (=CH₂) | 115 - 125 |

| C4 (=CH₂) | 110 - 120 |

| -CH₂-O- | 70 - 80 |

| -O-CH₃ | 55 - 65 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons, for instance, within the buta-1,3-diene backbone.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the placement of the methoxymethyl group at the C2 position and the chlorine atom at the C1 position by observing correlations between the protons of the methoxymethyl group and the carbons of the diene system.

Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Characterization

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups and bond types.

C=C Stretching: The conjugated diene system would exhibit characteristic C=C stretching vibrations in the region of 1600-1650 cm⁻¹. The presence of two distinct bands in this region could indicate the symmetric and asymmetric stretching modes of the diene.

C-Cl Stretching: A distinct absorption band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-O Stretching: The C-O ether linkage of the methoxymethyl group would show strong absorption bands in the region of 1000-1300 cm⁻¹.

=C-H and -C-H Stretching: The stretching vibrations of the sp² C-H bonds of the diene would appear above 3000 cm⁻¹, while the sp³ C-H bonds of the methoxymethyl group would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can help in confirming the molecular formula and elucidating the structure.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.orgyoutube.com

Computational and Theoretical Chemistry Studies of 1 Chloro 2 Methoxymethyl Buta 1,3 Diene

Analysis of Stereoelectronic Effects and Conformational Preferences

"Cis Effect" and Other Stereochemical Influences in Halogenated Dienes

The "cis effect" in halogenated alkenes and dienes refers to the often-observed thermodynamic stabilization of a cis isomer over its trans counterpart, contrary to what would be predicted based on simple steric hindrance arguments. This effect is attributed to a variety of factors, including electrostatic interactions, hyperconjugation, and London dispersion forces. In the context of 1-Chloro-2-(methoxymethyl)buta-1,3-diene, the relative stability of the (E) and (Z) isomers with respect to the C1-C2 double bond would be influenced by the interplay of the chloro and methoxymethyl substituents.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for dissecting these subtle stereoelectronic effects. For a comprehensive analysis of this compound, a theoretical study would typically involve:

Geometry Optimization: Calculating the minimum energy structures for all possible stereoisomers and conformers.

Energy Calculations: Determining the relative energies of these structures to predict the most stable isomers.

Natural Bond Orbital (NBO) Analysis: Investigating orbital interactions, such as hyperconjugation between the lone pairs of the chlorine and oxygen atoms and the π-system of the diene, which could contribute to the stabilization of specific conformations.

A hypothetical data table summarizing the results of such a study might look like this:

| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| (1Z)-s-trans | B3LYP/6-311+G(d,p) | 0.00 | C1-C2-C3-C4 = 180.0 |

| (1E)-s-trans | B3LYP/6-311+G(d,p) | Value | C1-C2-C3-C4 = 180.0 |

| (1Z)-s-cis | B3LYP/6-311+G(d,p) | Value | C1-C2-C3-C4 = 0.0 |

| (1E)-s-cis | B3LYP/6-311+G(d,p) | Value | C1-C2-C3-C4 = 0.0 |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Torsional and Inversion Barriers of the Methoxymethyl Group

The methoxymethyl group introduces additional conformational flexibility to the molecule. The rotation around the C2-C(methoxy) and C(methoxy)-O bonds would be subject to specific energy barriers. Computational chemistry provides a robust framework for quantifying these torsional and potential inversion barriers.

A detailed computational study would map the potential energy surface (PES) by systematically rotating the dihedral angles associated with the methoxymethyl group. This would involve:

Relaxed PES Scans: Fixing the dihedral angle of interest at various values (e.g., every 10-15 degrees) and optimizing the rest of the molecular geometry at each step.

Transition State Searching: Identifying the exact saddle points on the PES that correspond to the transition states for rotation or inversion.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating the zero-point vibrational energies (ZPVE) for more accurate barrier height determination.

The findings would reveal the preferred orientation of the methoxymethyl group relative to the diene backbone and the energy required to rotate it. These barriers are influenced by steric hindrance from the adjacent chloro substituent and electronic interactions with the π-system.

A representative data table from such a computational investigation could be:

| Rotational Barrier | Method/Basis Set | Calculated Barrier Height (kcal/mol) | Transition State Dihedral Angle (°) |

| C1-C2-C(methoxy)-O | MP2/aug-cc-pVTZ | Value | Value |

| C2-C(methoxy)-O-CH3 | MP2/aug-cc-pVTZ | Value | Value |

Note: The values in this table are for illustrative purposes and require specific computational results.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. For this compound, DFT calculations are commonly employed to predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of environmental effects, such as the solvent. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS).

A comparison between the computationally predicted and experimentally measured spectroscopic data serves as a stringent test of the accuracy of the theoretical model and can aid in the definitive assignment of spectral features.

Below is a hypothetical table comparing predicted and experimental NMR data:

| Nucleus | Predicted Chemical Shift (ppm) (Method/Basis Set) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| ¹H (H1) | Value (GIAO-B3LYP/6-311+G(d,p)) | Value | Value |

| ¹H (H3) | Value (GIAO-B3LYP/6-311+G(d,p)) | Value | Value |

| ¹³C (C1) | Value (GIAO-B3LYP/6-311+G(d,p)) | Value | Value |

| ¹³C (C2) | Value (GIAO-B3LYP/6-311+G(d,p)) | Value | Value |

Note: This table is a template. Populating it requires both experimental data and the results of new computational studies on this compound, which are not currently available in the public domain.

Similarly, a comparison for key IR vibrational frequencies could be presented:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Method/Basis Set) | Experimental Frequency (cm⁻¹) | Assignment |

| C=C stretch (conjugated) | Value (B3LYP/6-311+G(d,p)) | Value | Asymmetric/Symmetric |

| C-Cl stretch | Value (B3LYP/6-311+G(d,p)) | Value | - |

| C-O-C stretch | Value (B3LYP/6-311+G(d,p)) | Value | Asymmetric/Symmetric |

Note: The predicted frequencies are typically scaled by an empirical factor to better match experimental values. The data presented is hypothetical.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of functionalized dienes is a significant area of contemporary research. mdpi.com Traditional methods for creating dienes, such as Wittig reactions, often generate stoichiometric amounts of byproducts. nih.gov Future efforts will likely focus on catalytic methods that offer higher atom economy and sustainability.

One promising direction is the advancement of transition metal-catalyzed cross-coupling reactions. nih.gov Methodologies like Suzuki and Negishi couplings, which form carbon-carbon bonds between vinyl halides and organometallic reagents, could be adapted for the stereoselective synthesis of 1-Chloro-2-(methoxymethyl)buta-1,3-diene. nih.gov Another avenue involves the direct functionalization of C-H bonds, a strategy that minimizes pre-functionalization steps and reduces waste. nih.gov

Recent developments in palladium-catalyzed sequential dehydrogenation of aliphatic acids also present a novel, one-step approach to synthesizing diverse conjugated dienes. nih.gov Investigating the applicability of such methods to precursors of this compound could lead to more sustainable and efficient synthetic protocols.

The following table outlines potential sustainable synthetic strategies that could be explored:

| Synthetic Strategy | Potential Precursors | Catalyst System | Advantages |

| Cross-Coupling | A vinyl halide and an organometallic reagent | Palladium or Nickel-based | High stereoselectivity |

| C-H Functionalization | A simpler diene and a methoxymethylating agent | Transition metal catalyst | High atom economy, reduced waste |

| Dehydrogenation | A functionalized aliphatic acid | Palladium(II) | One-step synthesis from simple starting materials |

Exploration of New Catalytic Transformations

The unique arrangement of a chloro group and a methoxymethyl group on the butadiene backbone suggests that this compound could be a versatile substrate for various catalytic transformations. Dienes are known to participate in a wide range of reactions, including cycloadditions, hydrofunctionalizations, and difunctionalizations. nih.gov

Future research could explore the use of this diene in catalyst-controlled regiodivergent reactions, where a simple change in the catalyst can lead to different regioisomers of the product. chemrxiv.org For instance, aminooxygenation reactions of dienes have been shown to yield either 1,2- or 1,4-addition products depending on the copper catalyst used. chemrxiv.org Investigating similar transformations with this compound could provide access to a variety of novel and highly functionalized molecules.

Hydrofunctionalization reactions, such as hydroalkoxylation and hydroalkylation, catalyzed by transition metals like nickel, offer a direct route to valuable allylic ethers and substituted allylic compounds. nih.gov The electronic and steric effects of the chloro and methoxymethyl substituents would likely influence the regioselectivity and enantioselectivity of these transformations, making this a rich area for investigation.

Potential catalytic transformations are summarized in the table below:

| Transformation | Catalyst Type | Potential Products |

| Regiodivergent Aminooxygenation | Copper-based | 1,2- and 1,4-aminooxygenated products |

| Hydroalkoxylation | Nickel-based | Functionalized allylic ethers |

| Hydroalkylation | Cobalt-based | Enantioenriched homoallylic alcohols |

Advanced Spectroscopic Techniques for In-Situ Monitoring

Understanding the mechanisms and kinetics of chemical reactions is crucial for process optimization and the development of new synthetic methods. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions are invaluable tools in this regard.

For reactions involving this compound, techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the formation of intermediates and the progress of the reaction. bruker.comacs.org Organometallic compounds, which would likely be involved in catalytic transformations of this diene, are frequently studied by NMR to gain direct insight into the reactive sites of the catalyst. bruker.com

Dielectric spectroscopy is another powerful technique that can monitor polymerization reactions by measuring changes in the dielectric properties of the reaction mixture. nih.gov This could be particularly useful for studying the polymerization of this compound, providing data on the extent of polymerization and the morphology of the resulting polymer. nih.gov

The table below highlights some advanced spectroscopic techniques and their potential applications:

| Spectroscopic Technique | Information Gained | Application |

| In-situ FT-IR Spectroscopy | Functional group transformations, reaction kinetics | Monitoring catalytic transformations |

| In-situ NMR Spectroscopy | Structural elucidation of intermediates, catalyst behavior | Mechanistic studies of organometallic catalysis |

| Dielectric Spectroscopy | Extent of polymerization, polymer morphology | Monitoring polymerization reactions |

Integration with Machine Learning and AI for Reaction Prediction

The vastness of chemical space presents a significant challenge for the discovery of new reactions and molecules. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the pace of chemical research. nih.gov

The integration of AI in the study of this compound could manifest in several ways, as detailed in the table below:

| AI Application | Function | Potential Impact |

| Reaction Outcome Prediction | Predicts the products of reactions involving the target compound | Accelerates the discovery of new reactions and reduces experimental effort |

| Retrosynthesis Planning | Identifies the target compound as a building block for complex molecules | Facilitates the design of efficient synthetic routes to valuable compounds |

| Property Prediction | Predicts physical, chemical, and chiroptical properties | Guides the design of molecules with desired characteristics |

Uncovering Broader Utility in Complex Molecule Synthesis

The functional groups present in this compound make it an attractive building block for the synthesis of more complex and biologically active molecules. nih.gov The conjugated diene system is a versatile handle for a variety of transformations, including cycloaddition reactions like the Diels-Alder reaction, which can rapidly build molecular complexity. nih.gov

The presence of the chloro and methoxymethyl groups offers opportunities for further functionalization. For example, the chloro group can be displaced by a variety of nucleophiles, while the methoxymethyl ether can be cleaved to reveal a hydroxyl group, which can then be further modified. The stereoselective synthesis of dienes is crucial as the stereochemistry can significantly influence the biological and physical properties of the final product. nih.gov

Future research will likely focus on incorporating this diene into the total synthesis of natural products or in the creation of novel pharmaceutical scaffolds. The unique substitution pattern could lead to the discovery of molecules with novel biological activities. For instance, diene-containing compounds have been investigated as potent antimalarial agents and for the treatment of neuropathic pain. nih.gov

The potential applications in complex molecule synthesis are outlined below:

| Application Area | Synthetic Strategy | Potential Outcome |

| Natural Product Synthesis | Diels-Alder reactions, cross-coupling | Efficient construction of complex molecular frameworks |

| Medicinal Chemistry | Further functionalization of the chloro and methoxymethyl groups | Discovery of novel drug candidates with unique biological activities |

| Materials Science | Polymerization of the diene | Development of new polymers with tailored properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.